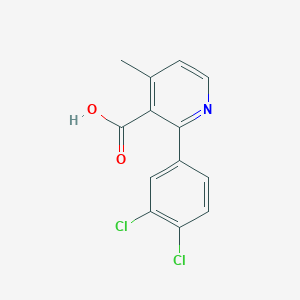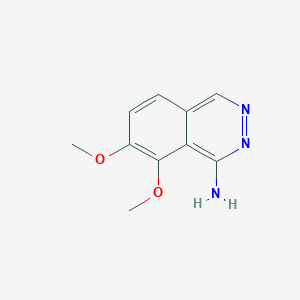![molecular formula C16H14N2O3 B11796482 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)
2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙酸是一种杂环化合物,属于吡咯并吡啶类。该化合物以其独特的结构为特征,包括一个带有苄基和乙酸部分的吡咯并[2,3-c]吡啶核心。
准备方法
合成路线和反应条件
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙酸的合成通常涉及吡咯并[2,3-c]吡啶核心的构建,然后引入苄基和乙酸基团。一种常见的合成路线包括以下步骤:
吡咯并[2,3-c]吡啶核心的形成: 这可以通过涉及合适的先驱体(如吡啶衍生物和吡唑衍生物)的环化反应来实现。反应通常在强酸或强碱存在下进行,以促进环化过程。
苄基的引入: 苄基可以通过使用苄基氯或苄基溴作为亲电试剂的亲核取代反应引入。反应通常在氢化钠或碳酸钾等碱存在下进行。
乙酸部分的引入: 乙酸基团可以通过使用二氧化碳或碳酸二乙酯等羧化剂的羧化反应引入。反应通常在碱性条件下进行,以促进羧酸的形成。
工业生产方法
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。此外,优化反应条件(如温度、压力和溶剂选择)可以进一步提高最终产品的收率和纯度。
化学反应分析
反应类型
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙酸可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 该化合物可以被还原形成相应的醇或胺。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 该化合物可以发生亲核或亲电取代反应。常见的试剂包括卤素、烷基卤化物和磺酰氯。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在氢化钠等碱存在下的苄基氯。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 形成苄基化衍生物。
科学研究应用
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙酸有几种科学研究应用:
药物化学: 该化合物因其独特的结构和生物活性而被研究作为潜在的候选药物。它在抗癌和抗炎药物的开发中显示出前景。
生物学研究: 该化合物被用作研究各种生物途径和分子靶标的工具。它可以用来研究特定酶和受体在疾病过程中的作用。
化学生物学: 该化合物用于化学生物学,以探测生物大分子功能并开发新的化学探针。
工业应用: 该化合物可用作合成其他复杂分子和药物的中间体。
作用机制
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节它们的活性,并导致各种生物效应。例如,它可能抑制某些激酶或蛋白酶的活性,从而导致抗癌或抗炎作用。确切的分子靶标和途径可能因特定应用和背景而异。
相似化合物的比较
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙酸可以与其他类似化合物进行比较,例如:
1H-吡咯并[2,3-b]吡啶衍生物: 这些化合物具有类似的吡咯并[2,3-b]吡啶核心,但在连接到核心的取代基方面有所不同。它们可能具有不同的生物活性及应用。
吡唑并[3,4-b]吡啶: 这些化合物具有吡唑并[3,4-b]吡啶核心,以其多样的生物活性而闻名,包括抗癌和抗炎作用。
吲哚衍生物: 这些化合物具有吲哚核心,并因其药用特性而被广泛研究。它们可以作为结构-活性关系方面的比较依据。
属性
分子式 |
C16H14N2O3 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C16H14N2O3/c19-14(20)11-18-9-7-13-6-8-17(15(13)16(18)21)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |
InChI 键 |
BRZVUVGSPLTJMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)

![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)




![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)

![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)



